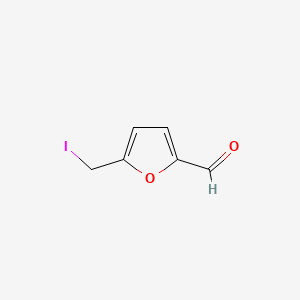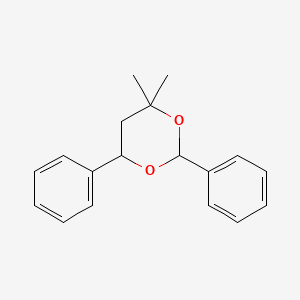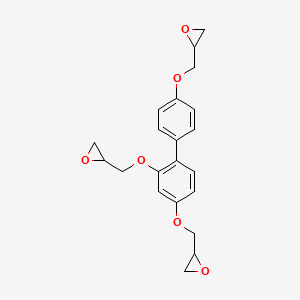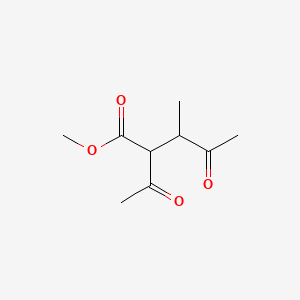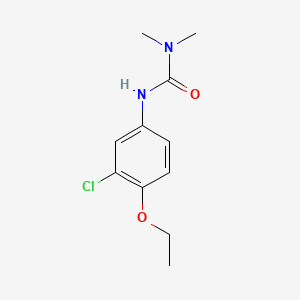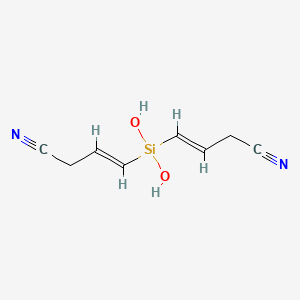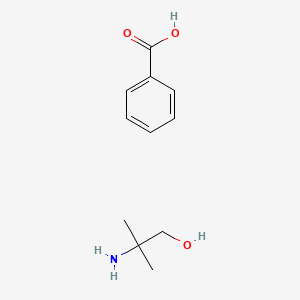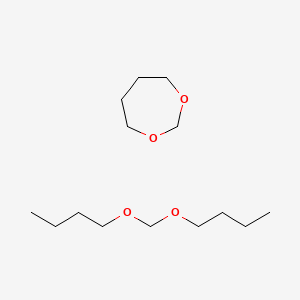
1,3-Dioxepane, telomer with 1,1'-(methylenebis(oxy))bis(butane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is a synthetic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity. It is identified by the CAS number 170617-34-2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) typically involves the polymerization of 1,3-dioxepane with 1,1’-(methylenebis(oxy))bis(butane). The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques ensures that the final product meets industry standards .
化学反応の分析
Types of Reactions
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .
科学的研究の応用
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its potential use in medical devices and implants due to its non-toxic nature.
作用機序
The mechanism of action of 1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: Another cyclic ether with similar properties but a different ring structure.
1,4-Dioxane: A cyclic ether with a different ring size and properties.
Tetrahydrofuran: A cyclic ether with a smaller ring structure and different reactivity.
Uniqueness
1,3-Dioxepane, telomer with 1,1’-(methylenebis(oxy))bis(butane) is unique due to its specific ring structure and the presence of the methylenebis(oxy)bis(butane) moiety. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields .
特性
CAS番号 |
170617-34-2 |
|---|---|
分子式 |
C14H30O4 |
分子量 |
262.39 g/mol |
IUPAC名 |
1-(butoxymethoxy)butane;1,3-dioxepane |
InChI |
InChI=1S/C9H20O2.C5H10O2/c1-3-5-7-10-9-11-8-6-4-2;1-2-4-7-5-6-3-1/h3-9H2,1-2H3;1-5H2 |
InChIキー |
OUAHAFRDJQBTFG-UHFFFAOYSA-N |
正規SMILES |
CCCCOCOCCCC.C1CCOCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




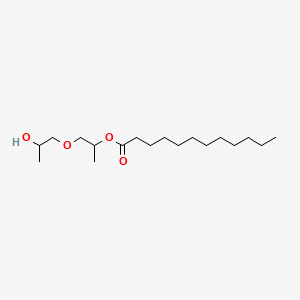
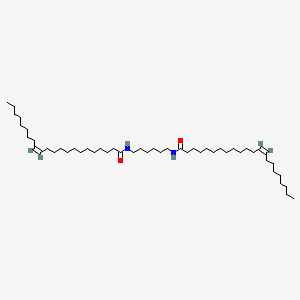
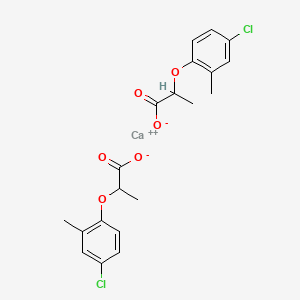
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
